molecular formula C23H34O2 B14081035 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol

7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol

Cat. No.: B14081035
M. Wt: 342.5 g/mol
InChI Key: MFRLGFBNEKYGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol: is a synthetic organic compound belonging to the chromen-5-ol family. It is characterized by its complex molecular structure, which includes a heptyl chain, a methyl group, and a methylpent-3-enyl group attached to a chromen-5-ol core. This compound has a molecular formula of C22H32O2 and a molecular weight of 328.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-5-ol Core: The chromen-5-ol core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Attachment of the Heptyl Chain: The heptyl chain can be introduced via alkylation reactions using heptyl halides in the presence of a strong base.

    Introduction of the Methyl and Methylpent-3-enyl Groups: These groups can be added through Friedel-Crafts alkylation or acylation reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halides, acids, bases, and catalysts such as aluminum chloride (AlCl3)

Major Products Formed

Scientific Research Applications

7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol has diverse applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

The exact mechanism of action may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hexyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
  • 7-Methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol

Comparison

Properties

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

7-heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol

InChI

InChI=1S/C23H34O2/c1-5-6-7-8-9-12-19-16-21(24)20-13-15-23(4,25-22(20)17-19)14-10-11-18(2)3/h11,13,15-17,24H,5-10,12,14H2,1-4H3

InChI Key

MFRLGFBNEKYGNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O

Origin of Product

United States

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